methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
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Overview
Description
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound with the molecular formula C24H31N3O3 This compound is notable for its intricate tetracyclic structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)benzoate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene-3-carbonyl)amino)benzoate
- Methyl 2-(3,15-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadec-7-en-3-yl}carbonylamino)-3-phenylpropanoate
Uniqueness
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate stands out due to its highly complex tetracyclic structure, which imparts unique chemical and physical properties.
Biological Activity
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of diazatetracyclic compounds and is characterized by its unique tetracyclic structure which includes nitrogen atoms in the ring system. Its molecular formula is C24H31N3O3, indicating the presence of three nitrogen atoms and three oxygen atoms alongside carbon and hydrogen.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage.
- Study Findings : In vitro assays showed that the compound effectively scavenged free radicals, demonstrating comparable efficacy to established antioxidants such as ascorbic acid (vitamin C) .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders.
- Mechanism : The compound acts as a competitive inhibitor of tyrosinase, with IC50 values indicating strong inhibitory activity compared to standard inhibitors like kojic acid.
Compound | IC50 (µM) | Comparison |
---|---|---|
This compound | 1.12 | 22-fold stronger than kojic acid (24.09 µM) |
Kojic Acid | 24.09 | Reference standard |
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Mechanism : The compound appears to modulate apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Case Study 1: Melanoma Treatment
A study investigated the effects of this compound on B16F10 melanoma cells:
- Results : The treatment resulted in a significant reduction in melanin production and cell viability at concentrations above 5 µM.
Case Study 2: Oxidative Stress Model
In a model of oxidative stress induced by hydrogen peroxide:
Properties
IUPAC Name |
methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCSNOXDNLSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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